1-{[(5-Bromopentyl)oxy]methyl}pyrene
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Overview
Description
1-{[(5-Bromopentyl)oxy]methyl}pyrene is an organic compound with the molecular formula C22H21BrO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features a pyrene core substituted with a 5-bromopentyl group via an oxy-methyl linkage. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-{[(5-Bromopentyl)oxy]methyl}pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene, which undergoes bromination to introduce a bromine atom at a specific position on the pyrene ring.
Alkylation: The brominated pyrene is then subjected to an alkylation reaction with 5-bromopentanol in the presence of a base, such as potassium carbonate, to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-{[(5-Bromopentyl)oxy]methyl}pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The pyrene core can undergo oxidation to form pyrenequinones or reduction to form dihydropyrenes, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(5-Bromopentyl)oxy]methyl}pyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a probe in photophysical studies due to its fluorescent properties.
Biology: The compound is employed in studying the interactions of polycyclic aromatic hydrocarbons with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to intercalate into DNA.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromopentyl)oxy]methyl}pyrene involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the pyrene core allows it to intercalate between DNA base pairs, disrupting the DNA structure and potentially inhibiting replication and transcription processes.
Protein Binding: The compound can bind to specific proteins, altering their function and activity. This interaction is often mediated by the bromopentyl group, which can form covalent bonds with nucleophilic amino acid residues.
These interactions can lead to various biological effects, including cytotoxicity in cancer cells and modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-{[(5-Bromopentyl)oxy]methyl}pyrene can be compared with other similar compounds, such as:
1-{[(5-Chloropentyl)oxy]methyl}pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-{[(5-Iodopentyl)oxy]methyl}pyrene: Contains an iodine atom, which can enhance its reactivity in certain coupling reactions.
1-{[(5-Hydroxypentyl)oxy]methyl}pyrene: Lacks the halogen atom, making it less reactive in substitution reactions but potentially more biocompatible.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
766532-19-8 |
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Molecular Formula |
C22H21BrO |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(5-bromopentoxymethyl)pyrene |
InChI |
InChI=1S/C22H21BrO/c23-13-2-1-3-14-24-15-19-10-9-18-8-7-16-5-4-6-17-11-12-20(19)22(18)21(16)17/h4-12H,1-3,13-15H2 |
InChI Key |
PPAHTSWRPNYGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCCCCBr |
Origin of Product |
United States |
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